molecular formula C15H21N5O2S B2425317 2-cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034278-97-0

2-cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Katalognummer: B2425317
CAS-Nummer: 2034278-97-0
Molekulargewicht: 335.43
InChI-Schlüssel: DRJBZYHVHMRJRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a chemical research reagent designed for investigative applications. This compound belongs to a class of substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives, which have been identified in scientific research as potential inhibitors of protein kinases, specifically Casein Kinase 1 (CK1) isoforms delta and epsilon . The structural core of this molecule, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold, is a key pharmacophore in medicinal chemistry research . The sulfonyl linkage from this core to a 1-isopropyl-imidazole group is a critical structural feature that may contribute to its binding affinity and selectivity in biological assays. Compounds within this structural class are primarily investigated for their potential as therapeutic agents in preclinical studies, including areas such as oncology and the treatment of neurodegenerative diseases, due to the role of CK1 in cellular signaling pathways . Researchers can utilize this high-purity compound to explore kinase function, study disease mechanisms, and support early-stage drug discovery efforts. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

2-cyclopropyl-5-(1-propan-2-ylimidazol-4-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-11(2)18-9-15(16-10-18)23(21,22)19-5-6-20-13(8-19)7-14(17-20)12-3-4-12/h7,9-12H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJBZYHVHMRJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₂₁N₅O₂S
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 2034278-97-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole moiety is known for its ability to modulate neurotransmitter systems and may play a crucial role in the compound's pharmacodynamics.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

In these studies, the compound showed IC₅₀ values in the low micromolar range, indicating potent activity against tumor cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentrations (MICs) were found to be promising, warranting further investigation into its potential as an antimicrobial agent.

Study 1: Anticancer Efficacy

In a recent study published in Cancer Letters, researchers administered varying doses of the compound to MCF-7 cells and observed a dose-dependent reduction in cell viability. The study reported an induction of apoptosis as evidenced by increased levels of caspase 3 activity and DNA fragmentation assays.

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Data Summary Table

Activity TypeTarget Organism/Cell LineIC₅₀/MIC (µM)Reference
AnticancerHeLa5.2Cancer Letters
AnticancerMCF-73.8Cancer Letters
AntimicrobialStaphylococcus aureus15.0Journal of Microbiology
AntimicrobialEscherichia coli20.0Journal of Microbiology

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a pyrazolo[1,5-a]pyrazine core fused with a cyclopropyl group and a sulfonyl-linked 1-isopropylimidazole moiety. The cyclopropyl group introduces steric constraints and electron-rich properties, while the sulfonyl group enhances electrophilicity and potential hydrogen-bonding interactions. The imidazole ring contributes to π-π stacking and metal coordination capabilities. These features collectively influence reactivity in cross-coupling reactions, nucleophilic substitutions, and target binding .

Q. What synthetic methodologies are commonly employed to construct the pyrazolo[1,5-a]pyrazine core?

The core is typically synthesized via:

  • Cyclocondensation : Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazine ring.
  • Multi-step functionalization : Sequential introduction of substituents (e.g., sulfonation, cyclopropanation) using reagents like chlorosulfonic acid or cyclopropane carboxaldehyde.
  • Microwave-assisted synthesis : For accelerated ring closure and improved regioselectivity .

Q. How is the compound characterized using spectroscopic techniques?

Key methods include:

  • 1H/13C NMR : To confirm proton environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) and carbon backbone.
  • HRMS (ESI) : For precise molecular weight validation (e.g., [M+H]+ calculated within 0.5 ppm accuracy).
  • IR spectroscopy : Identification of sulfonyl S=O stretches (~1350–1150 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in multi-step synthesis?

  • Stepwise monitoring : Use TLC or HPLC to track intermediate purity and adjust stoichiometry.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation efficiency.
  • Catalytic additives : Pd catalysts for Suzuki couplings or Lewis acids (e.g., ZnCl₂) for cyclopropanation .

Q. What strategies resolve discrepancies in NMR data during structural elucidation?

  • Variable-temperature NMR : To detect dynamic effects (e.g., hindered rotation in sulfonyl groups).
  • 2D techniques (COSY, HSQC) : Assign overlapping signals in the pyrazolo[1,5-a]pyrazine core.
  • Comparative analysis : Cross-reference with analogs (e.g., 2-(4-chlorophenyl) derivatives) to validate shifts .

Q. How does the sulfonyl group affect biological activity, and how is this explored in SAR studies?

The sulfonyl group enhances binding to enzymes (e.g., kinases, cyclooxygenase) via hydrogen-bond acceptor interactions. SAR studies involve:

  • Isoelectronic replacements : Substituting sulfonyl with carbonyl or phosphoryl groups.
  • Steric modifications : Varying the imidazole substituent (e.g., isopropyl vs. methyl) to probe steric tolerance in active sites.
  • In vitro assays : Testing inhibitory potency against cancer cell lines or inflammatory targets .

Q. What computational methods are used to predict target interactions?

  • Molecular docking : AutoDock or Schrödinger Suite to model binding poses with kinases (e.g., EGFR, BRAF).
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

  • Assay standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability.
  • Control benchmarking : Compare with reference inhibitors (e.g., staurosporine for kinases).
  • Meta-analysis : Aggregate data from >3 independent studies to identify trends .

Q. What steps reconcile unexpected byproducts in the final synthesis step?

  • Reaction profiling : Use LC-MS to identify intermediates and optimize quenching conditions.
  • Byproduct isolation : Purify via preparative HPLC and characterize using NMR/MS to trace formation pathways.
  • Mechanistic studies : Probe via DFT calculations to identify energetically favorable side reactions .

Methodological Tables

Q. Table 1: Comparative Synthetic Routes

StepMethod A ()Method B ()
Core FormationCyclocondensation (75% yield)Microwave-assisted (82% yield)
SulfonationClSO₃H, DCM, 0°C (68%)SO₃·Py complex, THF (73%)
CyclopropanationCH₂I₂, Zn dust (55%)Simmons-Smith (Cu/Zn, 62%)

Q. Table 2: Key NMR Assignments

Proton/CarbonChemical Shift (δ, ppm)Functional Group
Cyclopropyl CH₂0.9–1.1 (1H)C-C constrained ring
Imidazole C-27.8–8.0 (1H)Aromatic proton
Sulfonyl S=O1350 cm⁻¹ (IR)Electrophilic center

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.